

# G140: A Potent Inhibitor of the cGAS-STING Pathway - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | G140     |           |
| Cat. No.:            | B1192762 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a potent inflammatory and antiviral response. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of **G140**, a potent and selective small-molecule inhibitor of human cGAS. We detail its mechanism of action, present its inhibitory activity through structured quantitative data, outline key experimental protocols for its evaluation, and visualize the core biological and experimental frameworks.

# The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated when cGAS, the primary sensor, recognizes and binds to dsDNA present in the cytoplasm—a signal of pathogenic invasion or cellular damage.[1] Upon binding dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the cyclic dinucleotide 2',3'-cyclic GMP-AMP (2',3'-cGAMP) from ATP and GTP.[1][2]

2',3'-cGAMP acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER). This binding event triggers the dimerization and activation of STING, which then translocates from the ER to the Golgi apparatus.[2] In the Golgi, STING



recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This cascade results in a robust innate immune response.



Click to download full resolution via product page

Figure 1: The cGAS-STING signaling pathway.

## G140: A Specific Inhibitor of Human cGAS

G140 is a small-molecule compound identified through high-throughput screening and subsequent chemical optimization as a potent and selective inhibitor of human cGAS (h-cGAS). [1] It was developed alongside a related chemotype, G150, and both feature a distinct moiety—a methyl-pyrazole in G140 and a 2-aminopyridine in G150.[1] G140 serves as a valuable chemical probe for studying cGAS-dependent immune pathways and represents a promising scaffold for the development of therapeutics targeting cGAS-driven autoinflammatory diseases. [1]

## **Mechanism of Action**

**G140** directly targets the catalytic activity of cGAS. Co-crystallization studies of the related compound G150 with h-cGAS have revealed that the inhibitor binds to the enzyme's catalytic pocket.[1] By occupying this active site, **G140** competitively inhibits the binding of the natural substrates, ATP and GTP. This direct competition prevents the synthesis of 2',3'-cGAMP, effectively blocking the initiation of the downstream STING-mediated signaling cascade.[1]





Click to download full resolution via product page

Figure 2: Mechanism of G140 inhibition of cGAS.

# **Quantitative Data Summary**

**G140** demonstrates high potency against human cGAS with significant selectivity over its murine counterpart. In cellular assays, it effectively inhibits the cGAS pathway at submicromolar concentrations while exhibiting low cellular toxicity, providing a significant therapeutic window.



| Parameter                    | Target/Cell Line         | Value   | Reference |
|------------------------------|--------------------------|---------|-----------|
| Biochemical IC50             | Human cGAS (h-<br>cGAS)  | 14.0 nM | [3][4]    |
| Murine cGAS (m-cGAS)         | 442 nM                   | [3][4]  |           |
| Cellular IC50                | Human THP-1<br>Monocytes | 1.70 μΜ | [3]       |
| Primary Human<br>Macrophages | 0.86 μΜ                  | [3]     |           |
| Cell Viability LD50          | Human THP-1<br>Monocytes | >100 μM | [3]       |

IC<sub>50</sub> (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. LD<sub>50</sub> (Lethal dose, 50%) is the dose required to kill half the members of a tested population.

## **Key Experimental Protocols**

The following are representative protocols for evaluating the activity of cGAS inhibitors like **G140**. These are based on established methodologies used in the characterization of cGAS inhibitors.

## In Vitro Biochemical cGAS Activity Assay

This assay directly measures the enzymatic activity of recombinant cGAS by quantifying the production of 2',3'-cGAMP.

Objective: To determine the  $IC_{50}$  of **G140** against purified recombinant human cGAS.

#### Materials:

- Recombinant human cGAS (N-terminally truncated for solubility)
- 45-bp dsDNA activator (e.g., ISD)



- ATP and GTP substrates
- Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM DTT
- G140 compound (and other test inhibitors) dissolved in DMSO
- Quench Solution: 0.5 M EDTA
- Agilent RapidFire Mass Spectrometry system or similar

#### Procedure:

- Reaction Preparation: In a 384-well plate, prepare a reaction mix containing assay buffer, 100 μM each of ATP and GTP, and 10 ng/μL of dsDNA activator.
- Inhibitor Addition: Add **G140** at various concentrations (typically a 10-point serial dilution, e.g., from 10 μM to 0.5 nM). Include DMSO-only wells as a negative control (100% activity) and wells without cGAS as a positive control (0% activity).
- Enzyme Addition: Initiate the reaction by adding recombinant h-cGAS to a final concentration of 20 nM.
- Incubation: Incubate the plate at 37°C for 60 minutes.
- Quenching: Stop the reaction by adding Quench Solution.
- Quantification: Analyze the samples using a high-throughput mass spectrometry system to quantify the amount of 2',3'-cGAMP produced.
- Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of **G140** concentration and fit the curve using a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Cellular cGAS Inhibition Assay in THP-1 Reporter Cells

This assay measures the ability of **G140** to inhibit cGAS activity within a cellular context by quantifying the downstream production of type I interferons.





Click to download full resolution via product page

**Figure 3:** Workflow for a cellular cGAS inhibition assay.

Objective: To determine the cellular IC<sub>50</sub> of **G140** in a human monocytic cell line.

#### Materials:

- THP-1 cells (can be a reporter line expressing luciferase under an ISRE promoter)
- RPMI-1640 medium with 10% FBS and Penicillin/Streptomycin
- Phorbol 12-myristate 13-acetate (PMA) for differentiation
- Herring Testes DNA (HT-DNA) or other dsDNA stimulus
- Transfection reagent (e.g., Lipofectamine 2000)



- G140 compound dissolved in DMSO
- IFN-β ELISA kit or Luciferase assay reagent (e.g., QUANTI-Luc™)

#### Procedure:

- Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well. Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 20-50 ng/mL and incubating for 48-72 hours.
- Inhibitor Pre-treatment: Remove the PMA-containing medium and replace it with fresh medium. Add G140 at various concentrations (e.g., from 100 μM to 1 nM). Incubate for 1-2 hours at 37°C.
- cGAS Activation: Prepare DNA-transfection agent complexes according to the manufacturer's protocol (e.g., mix HT-DNA with Lipofectamine in serum-free medium). Add the complexes to the cells to induce cGAS activation.
- Incubation: Incubate the cells for 18-24 hours at 37°C.
- Quantification of IFN Response:
  - ELISA: Collect the cell culture supernatant and quantify the concentration of secreted IFN-β using a commercial ELISA kit according to the manufacturer's instructions.
  - Reporter Assay: If using a reporter cell line, add the luciferase substrate to the supernatant and measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each G140 concentration relative to DMSO-treated, DNA-stimulated controls. Determine the cellular IC₅₀ by fitting the doseresponse curve.

## **Cell Viability Assay**

This assay is crucial to ensure that the observed inhibition of the cGAS pathway is not due to general cellular toxicity.



Objective: To determine the LD<sub>50</sub> of **G140** and confirm it does not cause significant cell death at effective concentrations.

#### Materials:

- THP-1 cells (or other relevant cell lines)
- Culture medium
- G140 compound
- MTS reagent (or similar viability reagent like MTT or resazurin)

#### Procedure:

- Cell Seeding: Seed THP-1 cells in a 96-well plate at an appropriate density.
- Compound Addition: Add **G140** at a wide range of concentrations (e.g., from 200  $\mu$ M down to 1  $\mu$ M).
- Incubation: Incubate the cells for the same duration as the cellular activity assay (e.g., 24-72 hours).
- Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C. The reagent is converted to a colored formazan product by metabolically active cells.
- Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the DMSO-treated control cells to determine the percentage of cell viability. Plot viability against G140 concentration to determine the LD<sub>50</sub>.

## Conclusion

**G140** is a well-characterized, potent, and specific inhibitor of human cGAS. Its mechanism of action, involving direct competition with ATP/GTP in the enzyme's catalytic pocket, effectively abrogates the production of 2',3'-cGAMP and halts the downstream inflammatory cascade.



With high potency in cellular models and a favorable toxicity profile, **G140** stands as an essential tool for basic research into the cGAS-STING pathway and a valuable lead compound for the development of novel therapeutics for a range of autoimmune and inflammatory disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. EconPapers: Development of human cGAS-specific small-molecule inhibitors for repression of dsDNA-triggered interferon expression [econpapers.repec.org]
- 2. obesityandenergetics.org [obesityandenergetics.org]
- 3. Development of human cGAS-specific small-molecule inhibitors for repression of dsDNAtriggered interferon expression (Journal Article) | OSTI.GOV [osti.gov]
- 4. immunostep.com [immunostep.com]
- To cite this document: BenchChem. [G140: A Potent Inhibitor of the cGAS-STING Pathway -A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192762#the-role-of-g140-in-inhibiting-the-cgas-sting-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com